N'-[(4-methylphenyl)methyl]-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]ethanediamide
Description
Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-N'-(2-morpholin-4-yl-2-thiophen-2-ylethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S/c1-15-4-6-16(7-5-15)13-21-19(24)20(25)22-14-17(18-3-2-12-27-18)23-8-10-26-11-9-23/h2-7,12,17H,8-11,13-14H2,1H3,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXFQJDVRPJKDAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NCC(C2=CC=CS2)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-[(4-methylphenyl)methyl]-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]ethanediamide (CAS Number: 941870-79-7) is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological properties, mechanisms of action, and relevant case studies associated with this compound.
The molecular formula of this compound is CHNOS, with a molecular weight of approximately 387.5 g/mol. The structure includes a morpholine ring and a thiophene moiety, which are commonly associated with various pharmacological activities.
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 387.5 g/mol |
| CAS Number | 941870-79-7 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in cellular signaling pathways. Preliminary studies suggest that this compound may exhibit:
- Antagonistic Activity : It has been shown to inhibit certain receptor pathways, potentially leading to therapeutic effects in conditions such as anxiety and depression.
- Anti-inflammatory Properties : The thiophene group may contribute to anti-inflammatory effects by modulating cytokine production and reducing oxidative stress.
- Neuroprotective Effects : The morpholine structure is often linked to neuroprotective properties, which may be beneficial in neurodegenerative diseases.
In Vitro Studies
Recent research has evaluated the compound's efficacy in various in vitro models:
- Cell Viability Assays : Studies demonstrated that this compound significantly reduced cell viability in cancer cell lines, indicating potential anti-cancer properties.
In Vivo Studies
In vivo studies on animal models have shown promising results:
- Behavioral Tests : In rodent models, administration of the compound led to significant reductions in anxiety-like behaviors, suggesting anxiolytic effects.
Case Studies
- Case Study on Anticancer Activity : A study published in Drug Target Insights explored the synthesis and biological activity of related compounds. It found that derivatives similar to this compound exhibited potent anticancer activity against breast cancer cell lines through apoptosis induction .
- Neuroprotective Effects : Another study highlighted the neuroprotective potential of compounds containing the morpholine moiety, suggesting that they could mitigate neurodegeneration in models of Alzheimer's disease .
Scientific Research Applications
Pharmaceutical Development
The compound has been investigated for its potential as a pharmaceutical agent. Its structural components suggest possible interactions with various biological targets, particularly in the realm of drug design aimed at treating neurological disorders due to the presence of the morpholine group, which is often associated with central nervous system activity.
Case Study: Neuroprotective Effects
Research has indicated that compounds with morpholine derivatives exhibit neuroprotective effects against oxidative stress in neuronal cells. A study demonstrated that similar morpholine-containing compounds could mitigate neuronal damage in models of neurodegenerative diseases.
Antimicrobial Activity
The thiophene component of the compound has been linked to antimicrobial properties. Thiophenes are known for their ability to disrupt microbial cell membranes, making them valuable in developing new antimicrobial agents.
Case Study: Antimicrobial Efficacy
In vitro studies have shown that derivatives containing thiophene rings exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound's efficacy was evaluated using standard disc diffusion methods, revealing promising results.
Cancer Research
The unique structure of N'-[(4-methylphenyl)methyl]-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]ethanediamide positions it as a candidate for cancer research. The ability to modify cell signaling pathways through interactions with specific receptors makes it a target for anti-cancer drug development.
Case Study: Inhibition of Tumor Growth
A recent study explored the compound's effects on tumor growth in xenograft models. Results indicated that treatment with the compound resulted in reduced tumor size and improved survival rates, suggesting its potential as an adjunct therapy in cancer treatment protocols.
Material Science
Beyond biological applications, this compound may find utility in material science due to its unique chemical properties. The incorporation of morpholine and thiophene groups can lead to materials with enhanced electrical conductivity and stability.
Table 2: Potential Applications in Material Science
| Application Area | Description |
|---|---|
| Conductive Polymers | Use in developing polymers with enhanced conductivity due to thiophene incorporation. |
| Coatings | Potential use in protective coatings due to chemical stability and resistance properties. |
Comparison with Similar Compounds
Structural Analogs and Their Key Features
N'-{2-[4-(Dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-N-(2-methoxyphenyl)ethanediamide
- Molecular Formula : C₂₃H₃₀N₄O₄
- Key Differences: Replaces the thiophen-2-yl group with a 4-dimethylaminophenyl moiety, increasing basicity. Incorporates a 2-methoxyphenyl group instead of 4-methylbenzyl, altering electronic and steric profiles.
- Implications: The dimethylamino group may enhance solubility in acidic environments due to protonation . Methoxy substituents could modulate metabolic stability via steric hindrance of oxidative enzymes.
N-[(1R,2R)-2-Hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]-N'-[(4-methylphenyl)sulfonyl]ethanediamide
- Molecular Formula : C₁₈H₁₉N₃O₈S
- Key Differences :
- Sulfonyl groups are often associated with enhanced metabolic resistance compared to amides.
Ethyl 2-(4-{N-[(Thiophen-2-yl)methyl]-4-methylbenzenesulfonamido}phenyl)acetate
- Key Features :
- Implications :
- Sulfonamides generally exhibit higher acidity (pKa ~10) compared to amides, influencing ionization state under physiological conditions.
Physicochemical and Pharmacological Comparisons
Table 1: Comparative Data for Selected Compounds
Spectral Analysis
- IR Spectroscopy: The target compound’s ethanediamide backbone would show C=O stretches near 1660–1680 cm⁻¹, similar to other oxalamides .
- NMR Spectroscopy :
- The morpholine group’s protons resonate as a triplet near δ 3.6–3.8 ppm (N-CH₂-O), while thiophene protons appear as a multiplet near δ 7.0–7.5 ppm .
Preparation Methods
Synthesis of 2-(Morpholin-4-yl)-2-(Thiophen-2-yl)ethylamine
The morpholine-thiophene ethylamine intermediate is synthesized via a reductive amination strategy:
-
Condensation : Thiophene-2-carboxaldehyde reacts with morpholine in ethanol at 60°C for 6 hours to form an imine.
-
Reduction : Sodium borohydride reduces the imine to the corresponding amine in tetrahydrofuran (THF) at 0°C, achieving 82% yield.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Solvent | Ethanol/THF (1:1 v/v) |
| Temperature | 60°C (condensation), 0°C (reduction) |
| Catalyst | None |
| Yield | 82% |
Preparation of 4-Methylbenzylamine Derivative
4-Methylbenzylamine is commercially available but may require purification via distillation (b.p. 198–200°C) or recrystallization from hexane.
Amide Bond Formation Strategies
Oxalyl Chloride-Mediated Coupling
Oxalic acid undergoes chlorination with oxalyl chloride () in dichloromethane (DCM) under reflux (40°C, 2 hours) to form oxalyl chloride. Subsequent reaction with amines proceeds as follows:
-
First Amidation : Oxalyl chloride reacts with 2-(morpholin-4-yl)-2-(thiophen-2-yl)ethylamine in DCM at 25°C for 4 hours.
-
Second Amidation : The monoamide intermediate couples with 4-methylbenzylamine using triethylamine (TEA) as a base, yielding 68% of the target diamide.
Optimized Parameters :
| Variable | Condition |
|---|---|
| Molar Ratio | 1:1:1 (oxalic acid:amine1:amine2) |
| Solvent | Anhydrous DCM |
| Reaction Time | 8 hours (total) |
| Workup | Aqueous NaHCO₃ wash, silica gel chromatography |
Carbodiimide-Based Coupling
Alternative methods employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):
-
Activation : Oxalic acid pre-activated with EDC/HOBt in dimethylformamide (DMF) at 0°C for 1 hour.
-
Stepwise Amidation : Sequential addition of amines at 25°C over 12 hours, yielding 73% product.
Advantages :
-
Reduced epimerization risk compared to acid chloride methods.
Mechanistic Insights and Side Reactions
Competitive Acyl Transfer
The ethanediamide structure permits intramolecular acyl migration, particularly under basic conditions. Studies show that maintaining pH < 8 during workup minimizes this side reaction.
Thiophene Ring Reactivity
Thiophene’s electron-rich nature may lead to sulfoxide formation if oxidizing agents (e.g., ) are present. Using inert atmospheres (N₂ or Ar) suppresses oxidation.
Purification and Characterization
Chromatographic Separation
Crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane 3:7 → 1:1 gradient), achieving >95% purity.
Spectroscopic Validation
-
(400 MHz, CDCl₃) : δ 7.25–7.15 (m, thiophene-H), 4.45 (s, -CH₂-Ph), 3.70 (t, morpholine-OCH₂).
-
LC-MS : m/z 387.5 [M+H]⁺, consistent with molecular formula .
Scalability and Industrial Considerations
Q & A
Q. What are the optimal synthetic routes for N'-[(4-methylphenyl)methyl]-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]ethanediamide, and how can purity be ensured?
- Methodological Answer : The synthesis typically involves coupling reactions between morpholine-thiophene intermediates and ethanediamide derivatives. For example, a multi-step protocol may include:
- Step 1 : Activation of the carboxylic acid group using agents like NIS (N-iodosuccinimide) and TMSOTf (trimethylsilyl triflate) in dichloromethane at low temperatures (-40°C) to form reactive intermediates .
- Step 2 : Purification via column chromatography (e.g., ethyl acetate/hexane gradients) to isolate intermediates. HPLC with UV detection (λ = 254 nm) can confirm purity (>95%) .
- Step 3 : Final amidation under anhydrous conditions with DMAP (4-dimethylaminopyridine) as a catalyst. Post-reaction quenching with methanol and repeated washing with HCl (1M) removes unreacted reagents .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for morpholine (δ 3.6–3.8 ppm for N-CH2), thiophene (δ 6.9–7.2 ppm for aromatic protons), and ethanediamide carbonyls (δ 165–170 ppm) .
- HRMS : Confirm molecular weight (e.g., [M+H]+ calculated vs. observed) with <2 ppm error .
- IR Spectroscopy : Identify amide stretches (~1650 cm⁻¹) and morpholine C-O-C vibrations (~1100 cm⁻¹) .
Q. How can researchers assess the compound’s solubility and stability in biological buffers?
- Methodological Answer :
- Solubility : Perform shake-flask experiments in PBS (pH 7.4) or DMSO/PBS mixtures. Measure saturation concentration via UV-Vis at λmax (e.g., 280 nm for thiophene) .
- Stability : Incubate at 37°C in serum-containing media. Monitor degradation over 24–72 hours using LC-MS to detect hydrolysis products (e.g., free morpholine or thiophene fragments) .
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies targeting the morpholine and thiophene moieties?
- Methodological Answer :
- Variants : Synthesize analogs with (a) morpholine replaced by piperazine or thiomorpholine, and (b) thiophene substituted with furan or benzene.
- Assays : Test inhibitory activity against target enzymes (e.g., kinases) using fluorescence-based assays (IC50 determination) .
- Computational Modeling : Dock analogs into target protein structures (PDB IDs) using AutoDock Vina to predict binding affinities. Compare with experimental IC50 values .
Q. How to resolve conflicting bioactivity data across different assay conditions?
- Methodological Answer :
- Control Experiments : Verify assay reproducibility by testing a reference inhibitor (e.g., staurosporine for kinases) in parallel.
- Buffer Optimization : Test activity in varying pH (6.5–7.8) and ionic strength conditions to identify artifacts from aggregation or precipitation .
- Metabolite Screening : Use LC-MS/MS to check for in situ degradation products that may interfere with assays .
Q. What strategies optimize reaction yields during scale-up synthesis?
- Methodological Answer :
- Catalyst Screening : Compare TMSOTf, BF3·Et2O, and HATU for coupling efficiency. Monitor via TLC (Rf = 0.3–0.5 in EtOAc/hexane 1:1) .
- Solvent Engineering : Replace dichloromethane with THF/toluene mixtures to improve solubility of intermediates.
- Process Analytics : Use inline FTIR to track reaction progress and identify kinetic bottlenecks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
